molecular formula C10H10O2 B089703 Cinnamyl formate CAS No. 104-65-4

Cinnamyl formate

Cat. No. B089703
CAS RN: 104-65-4
M. Wt: 162.18 g/mol
InChI Key: LBHJXKYRYCUGPD-QPJJXVBHSA-N
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Description

Cinnamyl formate is an α,β-unsaturated ester that can be used as a flavoring agent and a fragrance ingredient . It is also used in the food and flavor industry .


Molecular Structure Analysis

Cinnamyl formate has a molecular formula of C10H10O2 . Its molecular weight is 162.19 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

Cinnamyl formate has a refractive index of n20/D 1.553 (lit.) . It has a boiling point of 250-254 °C (lit.) . The density of Cinnamyl formate is 1.08 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Enzymatic Synthesis for Flavor and Fragrance Applications :

    • A study focused on the enzymatic production of cinnamyl cinnamate, derived from cinnamyl formate, for use in flavors and fragrances. This involved a multi-enzyme cascade starting from the corresponding aldehyde with in-situ cofactor regeneration in a two-phase system. The study highlighted the potential of enzymatic processes in creating high-value aromatic esters like cinnamyl formate derivatives (Engelmann et al., 2020).
  • Biocatalytic Synthesis Using Novel Esterases :

    • Cinnamyl acetate, related to cinnamyl formate, has been synthesized using a novel esterase from Acinetobacter hemolyticus. This process, involving whole-cell biocatalysts, has applications in nonaqueous systems for the flavor and fragrance industry (Dong et al., 2017).
  • Ultrasonic Assisted Synthesis :

    • The synthesis of cinnamyl acetate via ultrasonic assisted lipase-catalyzed transesterification was explored. This method, applicable to cinnamyl formate, enhances the efficiency of flavor production in solvent-free systems (Tomke & Rathod, 2015).
  • Liver Enzyme Induction Studies :

    • Cinnamyl anthranilate, related to cinnamyl formate, was studied for its effects on liver enzyme induction in mice and rats. This research has implications for understanding the metabolic and toxicological profiles of similar compounds (Viswalingam & Caldwell, 1997).
  • Lipase-Catalyzed Synthesis in Non-Aqueous Media :

    • The synthesis of cinnamyl acetate, another ester derived from cinnamyl alcohol like cinnamyl formate, was achieved through lipase-catalyzed transesterification. This study provides insights into enzymatic synthesis methods applicable to cinnamyl formate (Yadav & Devendran, 2012).
  • Biosynthesis of Cinnamyl Alcohol :

    • An efficient biosynthesis method for cinnamyl alcohol, a precursor of cinnamyl formate, was developed using engineered Escherichia coli. This highlights the potential of microbial systems in producing precursors for cinnamyl formate and similar compounds (Zhang et al., 2020).

Safety And Hazards

Cinnamyl formate is moderately toxic by ingestion . It is a combustible liquid and when heated to decomposition, it emits acrid smoke and irritating fumes . It’s recommended to use personal protective equipment and avoid breathing vapours, mist, or gas .

properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHJXKYRYCUGPD-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265889
Record name 2-Propen-1-ol, 3-phenyl-, 1-formate, (2E)-
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URL https://comptox.epa.gov/dashboard/DTXSID401265889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to slightly yellow liquid, green, herbaceous, balsamic odour
Record name Cinnamyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/181/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Cinnamyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/181/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.075-1.082
Record name Cinnamyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/181/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Cinnamyl formate

CAS RN

23510-72-7, 104-65-4
Record name 2-Propen-1-ol, 3-phenyl-, 1-formate, (2E)-
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Record name Cinnamyl formate
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Record name Cinnamyl formate
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Record name 2-Propen-1-ol, 3-phenyl-, 1-formate
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Record name 2-Propen-1-ol, 3-phenyl-, 1-formate, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnamyl formate
Source European Chemicals Agency (ECHA)
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Record name CINNAMYL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/896AGS89RD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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